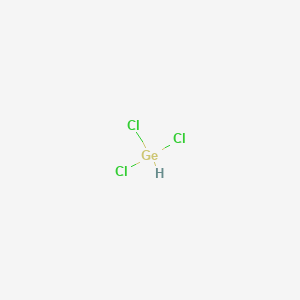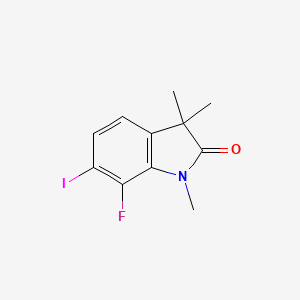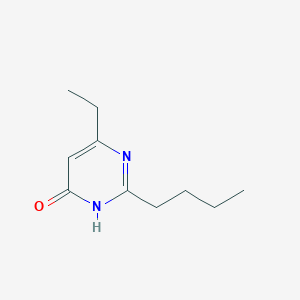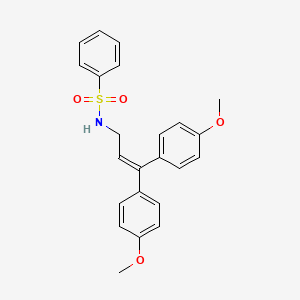
trichlorogermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydride Terminated Polydimethylsiloxane . This compound belongs to a group of polymeric organosilicon compounds and is widely used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Hydride Terminated Polydimethylsiloxane: is typically synthesized through the hydrosilylation reaction. This involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, usually in the presence of a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Hydride Terminated Polydimethylsiloxane: undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The hydride groups can be substituted with other functional groups, such as alkyl or aryl groups, through various chemical reactions.
Common reagents used in these reactions include platinum catalysts for hydrosilylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Aplicaciones Científicas De Investigación
Hydride Terminated Polydimethylsiloxane: has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Hydride Terminated Polydimethylsiloxane involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a crosslinking agent in the formation of silicone rubber and resins. The molecular targets and pathways involved include the interaction of the hydride groups with various functional groups, leading to the formation of stable siloxane bonds .
Comparación Con Compuestos Similares
Hydride Terminated Polydimethylsiloxane: is unique compared to other similar compounds due to its specific molecular structure and reactivity. Similar compounds include:
Polydimethylsiloxane: Lacks the hydride termination and has different reactivity and applications.
Trimethylsiloxy Terminated Polydimethylsiloxane: Has trimethylsiloxy groups instead of hydride groups, leading to different chemical properties and uses.
Vinyl Terminated Polydimethylsiloxane: Contains vinyl groups, which provide different reactivity and applications compared to hydride terminated compounds.
These comparisons highlight the unique properties and applications of Hydride Terminated Polydimethylsiloxane in various fields .
Propiedades
Fórmula molecular |
Cl3GeH |
|---|---|
Peso molecular |
180.0 g/mol |
Nombre IUPAC |
trichlorogermane |
InChI |
InChI=1S/Cl3GeH/c1-4(2)3/h4H |
Clave InChI |
MUDDKLJPADVVKF-UHFFFAOYSA-N |
SMILES canónico |
Cl[GeH](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Methyl-7-methylthioimidazo[5,1-b]thiazole](/img/structure/B8409768.png)


![(4-methoxyphenyl methylene]-6-benzoyloxy-3(2H)-benzofuranone](/img/structure/B8409789.png)






